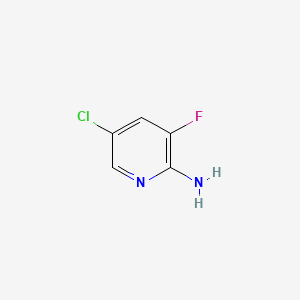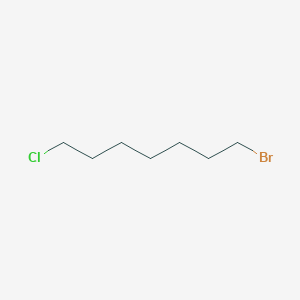
(5-(苄氧基)吡啶-2-基)甲醇
描述
“(5-(Benzyloxy)pyridin-2-yl)methanol” is a chemical compound with the molecular formula C13H13NO2 . It has a molecular weight of 215.25 g/mol.
Synthesis Analysis
The synthesis of “(5-(Benzyloxy)pyridin-2-yl)methanol” and its derivatives has been a subject of research. For instance, a study reported the development of potent and selective Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists featuring a pyridinyl methanol moiety . Another study discussed the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles .科学研究应用
c-Met Inhibition for Cancer Therapy
The compound has been utilized in the design and synthesis of novel derivatives that act as potent inhibitors of the c-Met receptor tyrosine kinase . This enzyme plays a crucial role in cancer cell growth, survival, angiogenesis, and metastasis. Inhibitors targeting c-Met can potentially treat various cancers, including non-small cell lung cancer and gastric cancer. Derivatives of (5-(Benzyloxy)pyridin-2-yl)methanol have shown significant inhibitory activity, making them promising candidates for further drug development.
Anti-Fibrotic Activity
Research has indicated that derivatives of this compound exhibit anti-fibrotic activities . These activities are crucial in the treatment of fibrotic diseases, such as liver fibrosis, which can lead to cirrhosis and liver failure. The derivatives have been tested against hepatic stellate cells, with some showing better activity than existing anti-fibrotic drugs. This suggests potential for these compounds in developing new treatments for fibrotic diseases.
Synthesis of Heterocyclic Compounds
(5-(Benzyloxy)pyridin-2-yl)methanol serves as a key intermediate in the synthesis of various heterocyclic compounds . These compounds have a wide range of pharmacological activities, including antimicrobial, antiviral, and antitumor properties. The ability to synthesize diverse heterocyclic structures using this compound is valuable for medicinal chemistry and drug discovery.
Development of Kinase Inhibitors
The compound is involved in the creation of kinase inhibitors . Kinases are enzymes that play a vital role in the signaling pathways of cells. Overactive kinases are often associated with diseases, particularly cancer. By inhibiting specific kinases, derivatives of (5-(Benzyloxy)pyridin-2-yl)methanol could be used to treat diseases caused by these enzymes.
Organic Synthesis Methodology
This compound is also significant in the field of organic synthesis methodology . It can be used to develop new synthetic routes or improve existing ones for the efficient production of complex molecules. Such methodologies are essential for the large-scale synthesis of pharmaceuticals and other biologically active molecules.
属性
IUPAC Name |
(5-phenylmethoxypyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-9-12-6-7-13(8-14-12)16-10-11-4-2-1-3-5-11/h1-8,15H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGLFQHWXNTFEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471354 | |
| Record name | (5-(Benzyloxy)pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Benzyloxy)pyridin-2-yl)methanol | |
CAS RN |
59781-11-2 | |
| Record name | (5-(Benzyloxy)pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1279563.png)

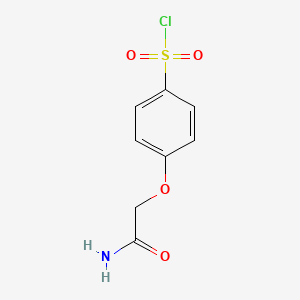
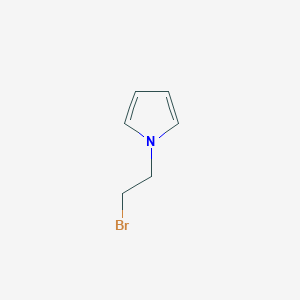
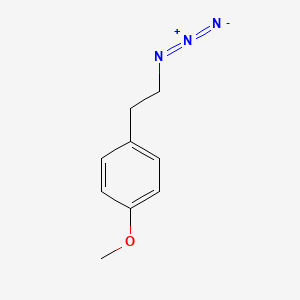

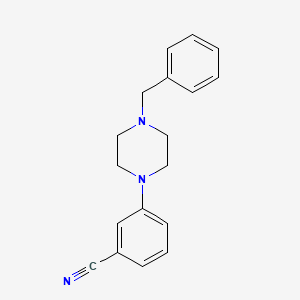
![4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1279579.png)

![1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B1279584.png)
